molecular formula C15H25NO5S B3857841 2-[Bis(2-hydroxyethyl)amino]ethanol;2-(2-methylphenyl)sulfanylacetic acid

2-[Bis(2-hydroxyethyl)amino]ethanol;2-(2-methylphenyl)sulfanylacetic acid

Cat. No.: B3857841
M. Wt: 331.4 g/mol
InChI Key: QGBWLJPZSSTDQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Bis(2-hydroxyethyl)amino]ethanol;2-(2-methylphenyl)sulfanylacetic acid is a compound that combines two distinct chemical entities: 2-[Bis(2-hydroxyethyl)amino]ethanol, a triethanolamine derivative, and 2-(2-methylphenyl)sulfanylacetic acid, a thioether derivative. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[Bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with ammonia, followed by further reaction with ethylene oxide to yield the final product . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

For 2-(2-methylphenyl)sulfanylacetic acid, the synthesis involves the reaction of 2-methylthiophenol with chloroacetic acid under basic conditions . The reaction is typically carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the formation of the thioether linkage.

Industrial Production Methods: Industrial production of 2-[Bis(2-hydroxyethyl)amino]ethanol involves large-scale reactions using ethylene oxide and ammonia in reactors designed to handle the exothermic nature of the reaction . The product is then purified through distillation and other separation techniques to achieve the desired purity.

For 2-(2-methylphenyl)sulfanylacetic acid, industrial production involves the use of continuous flow reactors to ensure consistent product quality and yield . The reaction conditions are optimized to maximize the conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-[Bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride.

2-(2-methylphenyl)sulfanylacetic acid primarily undergoes substitution reactions due to the presence of the thioether group . Common reagents include alkyl halides and acyl chlorides, which react with the thioether group to form substituted products.

Major Products Formed: The major products formed from the reactions of 2-[Bis(2-hydroxyethyl)amino]ethanol include various substituted amines and alcohols . For 2-(2-methylphenyl)sulfanylacetic acid, the major products include substituted thioethers and carboxylic acids .

Scientific Research Applications

2-[Bis(2-hydroxyethyl)amino]ethanol is widely used in scientific research as a buffering agent and emulsifier . It is also used in the synthesis of various polymers and as a stabilizer in pharmaceutical formulations.

2-(2-methylphenyl)sulfanylacetic acid has applications in medicinal chemistry as a building block for the synthesis of various bioactive compounds . It is also used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[Bis(2-hydroxyethyl)amino]ethanol involves its ability to act as a weak base and form stable complexes with metal ions . This property makes it useful in various applications, including as a chelating agent and in the stabilization of emulsions.

2-(2-methylphenyl)sulfanylacetic acid exerts its effects through the formation of thioether linkages, which can interact with various biological targets . The compound’s ability to form stable thioether bonds makes it useful in the development of drugs and other bioactive molecules.

Comparison with Similar Compounds

Similar Compounds:

  • Triethanolamine (2-[Bis(2-hydroxyethyl)amino]ethanol)
  • 2-(2-methylphenyl)ethanol
  • 2-(2-methylphenyl)acetic acid

Uniqueness: 2-[Bis(2-hydroxyethyl)amino]ethanol;2-(2-methylphenyl)sulfanylacetic acid is unique due to its combination of a triethanolamine derivative and a thioether derivative . This combination imparts unique properties to the compound, making it useful in a wide range of applications, from pharmaceuticals to industrial processes.

Properties

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-(2-methylphenyl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S.C6H15NO3/c1-7-4-2-3-5-8(7)12-6-9(10)11;8-4-1-7(2-5-9)3-6-10/h2-5H,6H2,1H3,(H,10,11);8-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBWLJPZSSTDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SCC(=O)O.C(CO)N(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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